![molecular formula C18H10F4O4 B2413700 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 315233-73-9](/img/structure/B2413700.png)
3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
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Overview
Description
This compound is a derivative of chromen-7-yl acetate, which is a type of coumarin. Coumarins are a class of phenolic substances found in many plants . The compound also contains a trifluoromethyl group and a fluorophenyl group, which are common in many pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-7-yl acetate core, with the 4-fluorophenyl and trifluoromethyl groups attached at the 3rd and 2nd positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the fluorophenyl and trifluoromethyl groups. These groups could potentially make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl and trifluoromethyl groups could potentially increase the compound’s lipophilicity, which could influence its solubility and stability .Scientific Research Applications
- Fluorine incorporation is crucial in designing biologically active compounds. FTC’s trifluoromethyl group enhances electronegativity, bioavailability, metabolic stability, and lipophilicity. Pharmaceutical researchers have investigated FTC derivatives for potential drug candidates .
- FTC serves as a valuable precursor for introducing trifluoromethyl groups into organic molecules. This radical trifluoromethylation has applications in pharmaceuticals, agrochemicals, and materials .
- FTC derivatives can participate in Suzuki–Miyaura cross-coupling reactions. This versatile method for forming carbon–carbon bonds has broad applications in synthetic chemistry .
Medicinal Chemistry and Drug Development
Radical Trifluoromethylation
Suzuki–Miyaura Coupling
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F4O4/c1-9(23)25-12-6-7-13-14(8-12)26-17(18(20,21)22)15(16(13)24)10-2-4-11(19)5-3-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPNGEWPHNJSER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate |
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